Thrombolytic Combination: Reocclusion Time Extension
Iliparcil administered orally at 30 mg/kg 4 hours prior to heparin/urokinase (H/U) thrombolytic therapy increased time to reocclusion by 250% compared with H/U alone in a rat modified Umetsu model of postthrombolytic rethrombosis. The comparator baseline (H/U alone) extended occlusion time from 3.9 min (saline control) to 10.5 min [1].
| Evidence Dimension | Time to reocclusion following thrombolytic therapy |
|---|---|
| Target Compound Data | 30 mg/kg oral Iliparcil + H/U: 250% increase over H/U alone (p < 0.001) |
| Comparator Or Baseline | H/U alone: 10.5 min occlusion time; Saline control: 3.9 min occlusion time |
| Quantified Difference | Iliparcil + H/U extended occlusion time 2.5-fold beyond H/U monotherapy |
| Conditions | Rat modified Umetsu model; Iliparcil 30 mg/kg p.o. 4 h pre-treatment; H/U = heparin 37.5 IU/kg + urokinase 70,000 IU/kg |
Why This Matters
This quantifies Iliparcil's additive efficacy in combination thrombolytic regimens, a parameter not available for earlier β-D-xyloside analogs lacking systematic combination therapy characterization.
- [1] Chicaud P, Rademakers JR, Millet J. The beneficial effect of a beta-D-xyloside, Iliparcil, in the prevention of postthrombolytic rethrombosis in the rat. Haemostasis. 1998;28(6):313-320. View Source
